Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro-: is a chemical compound with the molecular formula C11H7ClN4O3 . It is characterized by the presence of a benzamide group substituted with a 6-chloro-3-pyridazinyl and a 4-nitro group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme-substrate interactions and protein-ligand binding .
Medicine: The compound is investigated for its potential pharmacological properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development .
Industry: In the industrial sector, Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups enhances its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
- N-(6-Chloro-3-pyridazinyl)-2-(trifluoromethyl)benzamide
- N-(6-Chloro-3-pyridazinyl)-N-hexadecylbenzamide
- 3-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide
Uniqueness: Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- is unique due to the presence of both a nitro and a chloro group on its benzamide structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
36987-33-4 |
---|---|
Molecular Formula |
C11H7ClN4O3 |
Molecular Weight |
278.65 g/mol |
IUPAC Name |
N-(6-chloropyridazin-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H7ClN4O3/c12-9-5-6-10(15-14-9)13-11(17)7-1-3-8(4-2-7)16(18)19/h1-6H,(H,13,15,17) |
InChI Key |
SJFKAZGPHJAMRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.